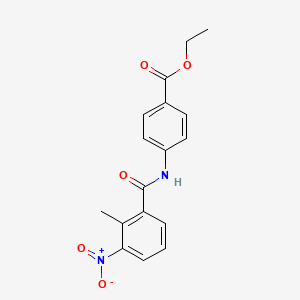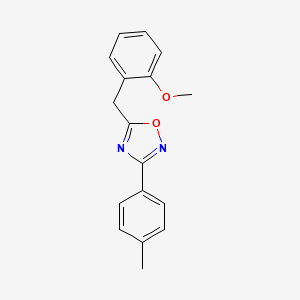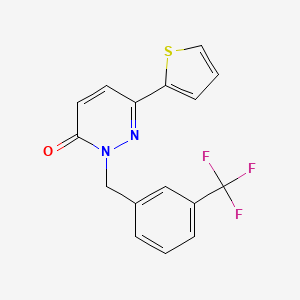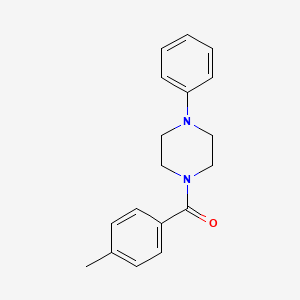![molecular formula C18H21NO3 B5654147 4-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)methyl]phenol](/img/structure/B5654147.png)
4-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)methyl]phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)methyl]phenol is a complex organic compound that belongs to the class of isoquinoline derivatives. It is characterized by the presence of a phenol group attached to a 6,7-dimethoxy-3,4-dihydroisoquinoline moiety. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)methyl]phenol typically involves the condensation of 6,7-dimethoxy-3,4-dihydroisoquinoline with o-hydroxybenzyl alcohols. This reaction is often carried out in boiling ethanol or o-xylene, resulting in the formation of the desired product through a Michael aza reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
化学反应分析
Types of Reactions
4-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)methyl]phenol undergoes various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The isoquinoline moiety can be reduced to form tetrahydroisoquinoline derivatives.
Substitution: The phenol group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Tetrahydroisoquinoline derivatives.
Substitution: Halogenated or nitrated phenol derivatives.
科学研究应用
4-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)methyl]phenol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 4-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)methyl]phenol involves its interaction with various molecular targets. It is believed to modulate neurotransmitter systems, particularly by interacting with receptors in the central nervous system. This interaction can lead to changes in intracellular signaling pathways, ultimately affecting cellular functions and physiological responses .
相似化合物的比较
Similar Compounds
Liensinine: Another isoquinoline derivative with similar structural features.
Neferine: A compound with a similar isoquinoline backbone but different substituents.
4-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)methyl]-7-ethyl-1-benzopyran-2-one: A coumarin derivative with structural similarities.
Uniqueness
4-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)methyl]phenol is unique due to its specific combination of a phenol group and a 6,7-dimethoxy-3,4-dihydroisoquinoline moiety
属性
IUPAC Name |
4-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3/c1-21-17-9-14-7-8-19(12-15(14)10-18(17)22-2)11-13-3-5-16(20)6-4-13/h3-6,9-10,20H,7-8,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZXLAXXEQBQLBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CN(CCC2=C1)CC3=CC=C(C=C3)O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![{(3R*,4R*)-4-[(4-methyl-1-piperazinyl)methyl]-1-[(1-phenylcyclopropyl)carbonyl]-3-pyrrolidinyl}methanol](/img/structure/B5654065.png)
![{4-[(2,5-DIMETHYLPHENYL)SULFONYL]PIPERAZINO}(2-THIENYL)METHANONE](/img/structure/B5654075.png)

![1-(4-{[(1S*,5R*)-3-(4-methoxybenzyl)-3,6-diazabicyclo[3.2.2]non-6-yl]methyl}phenyl)ethanone](/img/structure/B5654097.png)
![[4-[4-methyl-5-[(4-methylpiperazin-1-yl)methyl]-1,2,4-triazol-3-yl]piperidin-1-yl]-(1H-pyrrol-2-yl)methanone](/img/structure/B5654104.png)
![(3R*,4S*)-4-cyclopropyl-1-{[2-methyl-5-(1H-pyrazol-1-yl)phenyl]sulfonyl}pyrrolidin-3-amine](/img/structure/B5654112.png)
![2-{4-[4-ethyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}-N-methylpyrimidin-4-amine](/img/structure/B5654115.png)
![1-{2-[4-(morpholin-4-ylcarbonyl)piperidin-1-yl]-2-oxoethyl}-3,4-dihydroquinolin-2(1H)-one](/img/structure/B5654119.png)
![N'-{(3S*,4R*)-1-[(1-tert-butyl-1H-pyrrol-3-yl)carbonyl]-4-isopropyl-3-pyrrolidinyl}-N,N-dimethylurea](/img/structure/B5654124.png)

![(3-(3-methyl-2-buten-1-yl)-1-{[1-(1H-pyrazol-1-ylmethyl)cyclopropyl]carbonyl}-3-piperidinyl)methanol](/img/structure/B5654145.png)

![N-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]-3-(morpholin-4-ylcarbonyl)benzenesulfonamide](/img/structure/B5654162.png)

